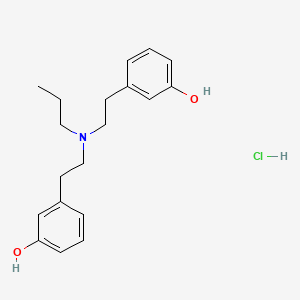
Phenol, 3,3'-((propylimino)di-2,1-ethanediyl)bis-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3,3’-((propylimino)di-2,1-ethanediyl)bis-, hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and applications in various scientific fields. This compound is often used in research due to its specific interactions and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3,3’-((propylimino)di-2,1-ethanediyl)bis-, hydrochloride involves multiple steps. The primary route includes the reaction of phenol derivatives with propylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity. The process involves the use of advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3,3’-((propylimino)di-2,1-ethanediyl)bis-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic medium.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Nucleophiles like halides, under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Phenol, 3,3’-((propylimino)di-2,1-ethanediyl)bis-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 3,3’-((propylimino)di-2,1-ethanediyl)bis-, hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its use, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 3,3’-((ethylimino)di-2,1-ethanediyl)bis-, hydrochloride
- Phenol, 3,3’-((methylimino)di-2,1-ethanediyl)bis-, hydrochloride
Uniqueness
Phenol, 3,3’-((propylimino)di-2,1-ethanediyl)bis-, hydrochloride is unique due to its specific propyl group, which influences its reactivity and interactions. This makes it distinct from its ethyl and methyl counterparts, offering different properties and applications.
Properties
CAS No. |
74515-04-1 |
|---|---|
Molecular Formula |
C19H26ClNO2 |
Molecular Weight |
335.9 g/mol |
IUPAC Name |
3-[2-[2-(3-hydroxyphenyl)ethyl-propylamino]ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C19H25NO2.ClH/c1-2-11-20(12-9-16-5-3-7-18(21)14-16)13-10-17-6-4-8-19(22)15-17;/h3-8,14-15,21-22H,2,9-13H2,1H3;1H |
InChI Key |
AHDIOWWSHASKTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC1=CC(=CC=C1)O)CCC2=CC(=CC=C2)O.Cl |
Related CAS |
65934-61-4 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


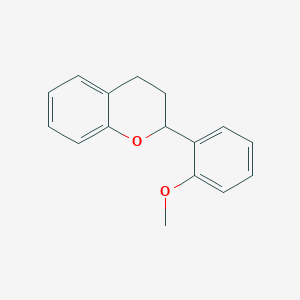

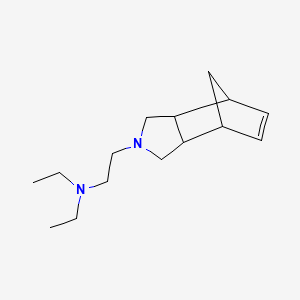
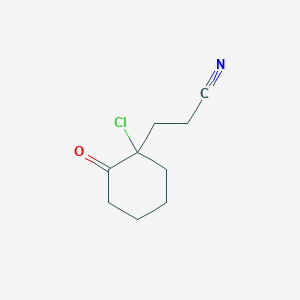
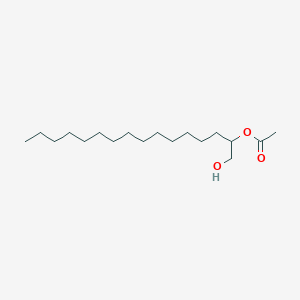
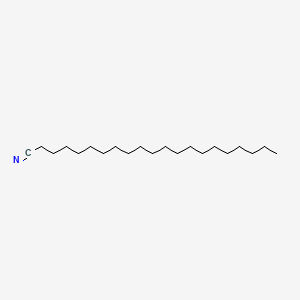
![N-Carbamoyl-2-({[(2-chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14461090.png)
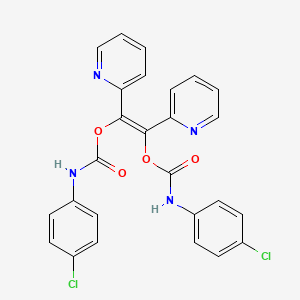
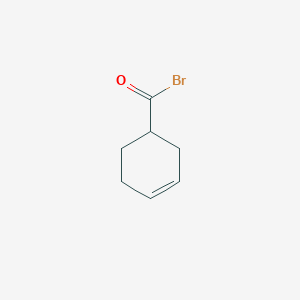

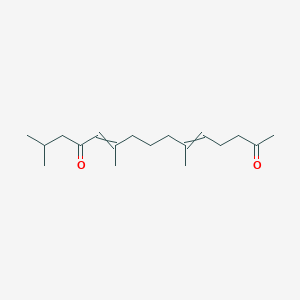

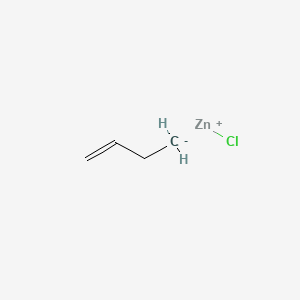
![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde](/img/structure/B14461135.png)
